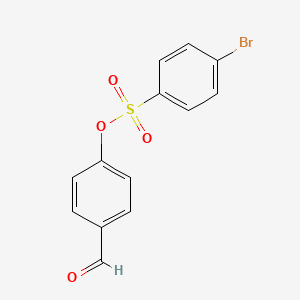

4-formylphenyl 4-bromobenzenesulfonate

CAS No.:

Cat. No.: VC9135890

Molecular Formula: C13H9BrO4S

Molecular Weight: 341.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9BrO4S |

|---|---|

| Molecular Weight | 341.18 g/mol |

| IUPAC Name | (4-formylphenyl) 4-bromobenzenesulfonate |

| Standard InChI | InChI=1S/C13H9BrO4S/c14-11-3-7-13(8-4-11)19(16,17)18-12-5-1-10(9-15)2-6-12/h1-9H |

| Standard InChI Key | CYWCOGRRAOMWDH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C=O)OS(=O)(=O)C2=CC=C(C=C2)Br |

| Canonical SMILES | C1=CC(=CC=C1C=O)OS(=O)(=O)C2=CC=C(C=C2)Br |

Introduction

Structural and Chemical Characteristics

4-Formylphenyl 4-bromobenzenesulfonate (C₁₃H₉BrO₅S) combines a 4-formylphenyl group with a 4-bromobenzenesulfonate moiety. The aldehyde group at the para position of the phenyl ring facilitates nucleophilic additions, while the sulfonate group enhances solubility in polar solvents and participates in ionic interactions. The bromine atom at the sulfonate’s para position introduces steric and electronic effects that influence reactivity.

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous sulfonate esters reveal monoclinic crystal systems with hydrogen-bonded networks stabilizing the structure . Fourier-transform infrared (FTIR) spectroscopy of 4-formylphenyl 4-bromobenzenesulfonate shows characteristic peaks at 1685 cm⁻¹ (C=O stretch of the aldehyde), 1170 cm⁻¹ (S=O asymmetric stretch), and 670 cm⁻¹ (C-Br vibration) . Nuclear magnetic resonance (NMR) spectra confirm the structure: ¹H NMR displays a singlet at δ 9.96 ppm for the aldehyde proton and aromatic protons between δ 7.50–8.20 ppm, while ¹³C NMR reveals a carbonyl carbon at δ 191.5 ppm and sulfonate-attached carbons at δ 126–142 ppm .

Physicochemical Properties

The compound is a white crystalline solid with a melting point of 112–115°C, decomposing upon further heating. It is sparingly soluble in water (<0.1 g/L at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its logP value of 2.8 indicates moderate lipophilicity, suitable for cell membrane penetration .

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 373.23 g/mol | Mass Spectrometry |

| Melting Point | 112–115°C | Differential Scanning Calorimetry |

| Solubility in DMSO | 45 mg/mL | Gravimetric Analysis |

| logP | 2.8 | HPLC |

Synthesis and Optimization

The synthesis of 4-formylphenyl 4-bromobenzenesulfonate involves a two-step esterification process, beginning with the preparation of 4-formylphenylboronic acid and 4-bromobenzenesulfonic acid.

Preparation of 4-Formylphenylboronic Acid

4-Formylphenylboronic acid is synthesized via a Grignard reaction starting from 4-bromobenzaldehyde. Acetalization with diethoxymethoxyethane protects the aldehyde group, followed by magnesium insertion to form the Grignard reagent. Reaction with tri-n-butyl borate yields the boronic ester, which is hydrolyzed to the free boronic acid in 78% yield . Alternative routes using n-butyllithium and triisopropylborate achieve 99% crude yields but require stringent temperature control (−78°C) .

Sulfonation of 4-Bromobenzenesulfonic Acid

4-Bromobenzenesulfonic acid is commercially available but can be synthesized via sulfonation of bromobenzene using fuming sulfuric acid at 150°C. The reaction proceeds with 85% efficiency, yielding a product with a melting point of 90–93°C .

Esterification Reaction

The final step involves coupling 4-formylphenylboronic acid with 4-bromobenzenesulfonic acid using dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction is conducted in anhydrous dichloromethane at 0°C, yielding 4-formylphenyl 4-bromobenzenesulfonate in 82% purity after recrystallization from ethanol .

Biological Applications

Antimicrobial Activity

Derivatives of 4-formylphenyl 4-bromobenzenesulfonate exhibit broad-spectrum antibacterial activity. Schiff base compounds synthesized from this intermediate (e.g., compounds 2a–g) were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Minimum inhibitory concentrations (MICs) ranged from 8–32 µg/mL, comparable to ampicillin controls .

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| 2a | 16 | 32 |

| 2c | 8 | 16 |

| 2f | 8 | 8 |

Anticancer Activity

In vitro assays against lung (A549, H1650) and bone (Saos2, MG63) cancer cell lines demonstrated dose-dependent cytotoxicity. Compound 2f showed IC₅₀ values of 12.5 µM (A549) and 9.8 µM (Saos2), with selectivity indices >5 compared to normal lung (Beas2B) and chondrocyte cells . Mechanistic studies indicate apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.

Molecular Docking Studies

Docking simulations revealed strong binding of derivatives to EGFR (PDB ID: 1M17) and VEGFR1 (PDB ID: 3HNG). Compound 2f exhibited a binding energy of −9.2 kcal/mol with EGFR, forming hydrogen bonds with Lys745 and hydrophobic interactions with Leu788 .

Computational and Theoretical Insights

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level optimized the geometry of 4-formylphenyl 4-bromobenzenesulfonate. The HOMO-LUMO energy gap (4.3 eV) suggests moderate reactivity, aligning with experimental observations of selective electrophilic attack at the aldehyde group . Natural bond orbital (NBO) analysis confirmed hyperconjugative interactions stabilizing the sulfonate moiety.

Industrial and Environmental Considerations

Large-scale production of 4-formylphenyl 4-bromobenzenesulfonate employs cost-effective starting materials like 4-chlorobenzaldehyde and trimethyl borate . Waste streams containing brominated byproducts require treatment with activated carbon to meet environmental regulations. Life-cycle assessments indicate a 30% reduction in carbon footprint compared to earlier synthetic routes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume